molecular formula C12H10BrN B8470135 6-Bromo-2-isopropenylquinoline

6-Bromo-2-isopropenylquinoline

Cat. No. B8470135
M. Wt: 248.12 g/mol
InChI Key: AFVDSRXBJLOJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-isopropenylquinoline is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-isopropenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-isopropenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

6-bromo-2-prop-1-en-2-ylquinoline

InChI

InChI=1S/C12H10BrN/c1-8(2)11-5-3-9-7-10(13)4-6-12(9)14-11/h3-7H,1H2,2H3

InChI Key

AFVDSRXBJLOJNH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of (methyl)triphenylphosphonium bromide (2000 mg, 5.60 mmol) in dry THF (15 ml) was added a solution of potassium t-butoxide (628 mg, 5.60 mmol) in dry THF (10 ml) at ice-cooling. After 2 hours at room temperature, to this was added a solution of 1-(6-bromoquinolin-2-yl)ethanone (700 mg, 2.80 mmol) in dry THF (15 ml) at ice-cooling. After 3 hours at ambient temperature, the mixture was quenched with water and extracted with ethyl acetate (×2). The combined solution was washed with brine, dried over sodium sulfate and concentrated in vacuo to give crude product, which was purified by column chromatography on silica gel (250 g) with hexane-ethyl acetate (10:1) to furnish the title compound (661 mg, 95%) as a tan solid. 1H NMR (270 MH CDCl3) δ ppm 2.34 (3H, s), 5.50 (1H, s), 5.93 (1H, s), 7.65-7.78 (2H, m), 7.88-8.03 (3H, m). MS (ESI): m/z 248.11, 250.14 (M+H)+.
Quantity
628 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2000 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
95%

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